Limacusine, O-methyl
Description
Structure
3D Structure
Properties
CAS No. |
13017-15-7 |
|---|---|
Molecular Formula |
C38H42N2O6 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(1R,14R)-6,20,21,25-tetramethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)18-24-9-12-31(41-3)33(19-24)45-27-10-7-23(8-11-27)17-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m1/s1 |
InChI Key |
FBCXFKWMGIWMJQ-LOYHVIPDSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Distribution of Limacusine, O Methyl
Botanical Origins and Phylogenetic Context
The botanical sources of Limacusine are specific to certain genera of tropical and subtropical plants. These plants have been identified through phytochemical screening and analysis, with research pinpointing primary and secondary sources of the compound.
The principal botanical source of Limacusine is Phaeanthus ophthalmicus (Roxb. ex G.Don) J.Sinclair, a plant belonging to the Annonaceae family. nih.gov Known locally in the Philippines as “kalimatas,” this evergreen shrub is a well-documented source of several tetrahydrobisbenzylisoquinoline alkaloids. nih.gov Phytochemical investigations have consistently isolated Limacusine, often alongside other major alkaloids such as (+)-tetrandrine, from the leaves and stem bark of this plant. nih.govasianpubs.org The traditional use of P. ophthalmicus in the Philippines for treating conditions like bacterial conjunctivitis, ulcers, and wounds has prompted scientific studies that have identified Limacusine as a major biologically active constituent. nih.gov
Table 1: Major Alkaloids Identified in Phaeanthus ophthalmicus
| Alkaloid Name | Type | Reference |
|---|---|---|
| Limacusine (Limacine) | Bisbenzylisoquinoline | asianpubs.org |
| (+)-Tetrandrine | Bisbenzylisoquinoline | nih.gov |
| O-methyldauricine | Bisbenzylisoquinoline | asianpubs.org |
| Corydaldine | Benzylisoquinoline | asianpubs.org |
Beyond Phaeanthus ophthalmicus, Limacusine has been isolated from plants in the Menispermaceae family, which is known for its rich diversity of alkaloids. researchgate.netchristuniversity.in One notable species is Cyclea barbata, from which (-)-limacine was isolated as an active principle from an alkaloid extract of its roots. nih.gov The Menispermaceae family, commonly known as the Moonseed family, comprises approximately 72 genera and over 400 species, which are predominantly climbing shrubs found in tropical regions. researchgate.netresearchgate.net The presence of Limacusine in both the Annonaceae and Menispermaceae families highlights its distribution across different, albeit related, plant lineages within the order Ranunculales.
Geographical and Ecological Distribution
The distribution of plants containing Limacusine is largely confined to tropical and subtropical regions of Asia.
Phaeanthus ophthalmicus : This species is primarily found in Southeast Asia. It is widely distributed in the Philippines, where it grows in lowland forests, particularly on Luzon island. nih.govresearchgate.net Its native range also extends from Peninsular Malaysia to Malesia, Borneo, and New Guinea. researchgate.netresearchgate.net
Cyclea barbata and other Menispermaceae : The Menispermaceae family has a pantropical distribution. Cyclea barbata is found in Asia. nih.gov The family's greatest diversity is concentrated in tropical regions, with many species playing a significant role in the traditional medicine systems of India and other parts of Asia. christuniversity.inchristuniversity.in
Table 2: Geographical Distribution of Primary Plant Sources
| Plant Species | Family | Primary Geographical Regions | Habitat |
|---|---|---|---|
| Phaeanthus ophthalmicus | Annonaceae | Philippines, Malaysia, Borneo, New Guinea | Lowland tropical forests |
Advanced Methodologies for Isolation and Purification
The isolation of Limacusine from its plant sources is a multi-step process that involves sophisticated extraction and chromatographic techniques designed to separate and purify this specific alkaloid from a complex mixture of phytochemicals.
Chromatography is the cornerstone of isolating pure Limacusine from the enriched alkaloid extract. kkwagh.edu.in
Column Chromatography : This is the primary method used for the separation of the crude alkaloid mixture. asianpubs.org The extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. asianpubs.org A solvent system, such as a chloroform-methanol mixture, is passed through the column. asianpubs.org Different alkaloids travel through the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation into different fractions.
Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation process and identify the fractions containing the desired compound. asianpubs.org Fractions with similar TLC profiles are pooled together for further purification. nih.gov It also serves as a final purification step for smaller quantities of the compound. asianpubs.org
The initial step in isolating Limacusine involves extracting the raw plant material to create a crude extract, which is then processed to concentrate the alkaloid content.
Initial Solvent Extraction : The air-dried and ground plant material, such as the leaves or stem bark of P. ophthalmicus, is first extracted with an organic solvent. asianpubs.orgjapsonline.com Common solvents used include methanol (B129727) or a dichloromethane-methanol (DCM-MeOH) mixture. nih.govasianpubs.org This process dissolves a wide range of secondary metabolites, including the alkaloids.
Acid-Base Extraction : To enrich the alkaloid content, a liquid-liquid acid-base extraction is performed. asianpubs.orgjapsonline.com The crude extract is dissolved in a chloroform-water mixture and acidified (e.g., with H₂SO₄), which converts the basic alkaloids into their salt form, making them soluble in the aqueous layer. asianpubs.org This aqueous layer, containing the protonated alkaloids, is then separated.
Alkaloid Precipitation and Recovery : The acidic aqueous layer is then made basic (e.g., with Na₂CO₃ or NH₄OH), which deprotonates the alkaloid salts, converting them back into their free base form. asianpubs.orggoogle.com These less polar free bases become insoluble in water and can be re-extracted into an organic solvent like chloroform. asianpubs.org Evaporation of this final organic solvent yields a concentrated crude alkaloid extract, which is then ready for chromatographic purification. asianpubs.orgjapsonline.com
Table 3: Summary of Compound Names
| Compound Name | Synonyms | Family |
|---|---|---|
| Limacusine, O-methyl | Limacusine, Limacine | Bisbenzylisoquinoline Alkaloid |
| Tetrandrine (B1684364) | (+)-Tetrandrine | Bisbenzylisoquinoline Alkaloid |
| O-methyldauricine | - | Bisbenzylisoquinoline Alkaloid |
| Corydaldine | - | Benzylisoquinoline Alkaloid |
| Oxostephanine | - | Aporphine Alkaloid |
Investigative Studies on the Biological Activities of Limacusine, O Methyl
Antimicrobial Efficacy
Limacusine, O-methyl, a tetrahydrobisbenzylisoquinoline alkaloid, has demonstrated notable broad-spectrum antibacterial activity. nih.govresearchgate.net Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria. nih.govscielo.org.bo Research on alkaloids isolated from Phaeanthus ophthalmicus, including limacusine, highlighted their potential against various bacterial strains. researchgate.net Specifically, limacusine exhibited significant inhibitory action, particularly against Gram-negative bacteria. nih.govresearchgate.net The mechanism of action for bisbenzylisoquinoline alkaloids like limacusine is thought to involve the inhibition of bacterial nucleic acid synthesis and cell division. nih.gov
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Type | Activity | Source |
|---|---|---|---|
| Pseudomonas aeruginosa | Gram-negative | Strong inhibition | nih.govresearchgate.net |
| Klebsiella pneumoniae + CRE | Gram-negative | Strong inhibition | nih.govresearchgate.net |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Moderate inhibition | nih.gov |
| Vancomycin-resistant Enterococcus (VRE) | Gram-positive | Moderate inhibition | nih.gov |
Data sourced from studies on tetrahydrobisbenzylisoquinoline alkaloids from Phaeanthus ophthalmicus.
A significant aspect of limacusine's antimicrobial profile is its activity against multi-drug resistant (MDR) bacterial strains, which pose a considerable threat to global health. nih.govresearchgate.netnih.gov The compound has shown potent inhibitory effects against challenging Gram-negative bacteria, including metallo-β-lactamase (MβL)-producing Pseudomonas aeruginosa and carbapenem-resistant Enterobacterales (CRE) like Klebsiella pneumoniae. nih.govresearchgate.net While its activity against Gram-positive resistant strains such as MRSA and VRE is present, it is comparatively less potent than its effects on the tested Gram-negative strains. nih.gov The minimum bactericidal concentration (MBC) against K. pneumoniae + CRE and P. aeruginosa + MBL was recorded at 68.75 μg/mL, whereas for MRSA and VRE, the MBC was 137.5 μg/mL. nih.gov This selective potency highlights its potential as a lead compound for developing treatments specifically targeting resistant Gram-negative infections. nih.gov
Limacusine has been identified as a promising agent in the search for new treatments for tuberculosis (TB), an infectious disease caused by Mycobacterium tuberculosis. dost.gov.phpharmacophorejournal.com In vitro studies have demonstrated its inhibitory activity against the H37Rv strain of M. tuberculosis. dost.gov.phresearchgate.net Using a colorimetric microplate Alamar blue assay (MABA), the minimum inhibitory concentration (MIC) of limacusine against M. tuberculosis was determined to be 42.6 μg/mL. dost.gov.phresearchgate.net
Further computational analysis through molecular docking has suggested potential mechanisms for this antitubercular activity. dost.gov.phresearchgate.net Limacusine showed a high binding affinity for key mycobacterial enzymes, including ATP-dependent murE ligase and enoyl acyl carrier protein reductase (InhA). dost.gov.phresearchgate.net These enzymes are crucial for the biosynthesis of the mycobacterial cell wall and mycolic acid, respectively. dost.gov.phresearchgate.net The inhibition of these pathways could disrupt the structural integrity of the bacterium, leading to its demise. dost.gov.ph These findings position limacusine as a valuable natural product for the development of new anti-TB drugs. dost.gov.phresearchgate.net
Antiproliferative and Cytotoxic Potentials
In addition to its antimicrobial properties, limacusine has been investigated for its potential as an anticancer agent. dost.gov.phresearchgate.netontosight.ai Research has shown its antiproliferative and cytotoxic effects on various cancer cell lines. dost.gov.phresearchgate.net
A notable study evaluated the activity of limacusine, isolated from the Philippine medicinal plant Phaeanthus ophthalmicus, against several human cancer cell lines. dost.gov.phresearchgate.net The compound exhibited significant antiproliferative activity against the K-562 chronic myeloid leukemia (CML) cell line, with a GI50 (50% growth inhibition) value of 3.8 µg/mL. dost.gov.phresearchgate.net Furthermore, limacusine displayed cytotoxicity against HeLa (human cervical carcinoma) cells. researchgate.netresearchgate.net
Molecular docking simulations have provided insights into the potential mechanisms underlying these antiproliferative effects. dost.gov.phresearchgate.net The studies suggest that limacusine has a high binding affinity to Fms-like tyrosine kinase 3 (FLT3), a protein target implicated in the proliferation of myeloid leukemia cells. dost.gov.phresearchgate.net The stability of the limacusine-FLT3 complex, as indicated by molecular dynamics simulations, further supports its potential as a therapeutic agent against this type of cancer. dost.gov.phresearchgate.net
Table 2: Antiproliferative and Cytotoxic Activity of Limacusine
| Cell Line | Cancer Type | Measurement | Value | Source |
|---|---|---|---|---|
| K-562 | Chronic Myeloid Leukemia | GI50 | 3.8 µg/mL | dost.gov.phresearchgate.net |
| HeLa | Human Cervical Carcinoma | Cytotoxicity | Exhibited | researchgate.netresearchgate.net |
Data derived from in vitro studies on tetrahydrobisbenzylisoquinoline alkaloids.
Anti-inflammatory Modulatory Effects
Limacusine has demonstrated potential as an anti-inflammatory agent, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common target for anti-inflammatory drugs. researchgate.net In vitro studies have shown that limacusine selectively inhibits ovine COX-2. nih.govresearchgate.net
This selective inhibition of COX-2 is significant because it suggests that limacusine may have anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net The combination of antibacterial and selective COX-2 inhibitory activities observed in limacusine is particularly promising for the development of treatments for infections that have an inflammatory component, such as bacterial conjunctivitis. nih.govresearchgate.net Molecular docking and dynamics simulation experiments have supported these findings, showing a strong affinity of limacusine for the catalytic site of ovine COX-2. nih.govresearchgate.net
Selective Cyclooxygenase-2 (COX-2) Inhibition
Research into the biological activity of alkaloids from the Philippine medicinal plant Phaeanthus ophthalmicus has identified (+)-limacusine as a noteworthy selective inhibitor of cyclooxygenase-2 (COX-2). mdpi.com Cyclooxygenase enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. mdpi.com There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining the normal lining of the stomach, COX-2 is primarily induced during inflammatory responses. mdpi.com Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com
An in vitro study was conducted to evaluate the inhibitory activity of (+)-limacusine against both ovine COX-1 and COX-2 enzymes. The results demonstrated that limacusine exhibits selective inhibition of COX-2 over COX-1. mdpi.com The half-maximal inhibitory concentration (IC50) values obtained from this study are presented in the table below.
| Compound | COX-1 IC50 (µg/mL) | COX-2 IC50 (µg/mL) | Selectivity Index (COX-1/COX-2) |
| (+)-Limacusine | >100 | 23.5 | >4.26 |
Data sourced from Magpantay et al. (2021). mdpi.com
The data indicates that a significantly higher concentration of limacusine is required to inhibit COX-1 compared to COX-2, highlighting its selectivity. mdpi.com This selective action suggests that limacusine may have potential as an anti-inflammatory compound with a favorable safety profile concerning gastric effects. mdpi.com The findings from this research point to the tetrahydrobisbenzylisoquinoline alkaloid structure as a promising scaffold for the development of new treatments for infections related to bacterial and inflammatory conditions. mdpi.com It is important to note that the available research specifies the compound as (+)-limacusine, and further studies would be required to determine the specific activity of its O-methyl derivative.
Exploratory Neuropharmacological Potential
While direct experimental studies on the neuropharmacological activities of this compound are not currently available, in silico investigations have been conducted to explore its potential. pharmacophorejournal.com The alkaloids from Phaeanthus ophthalmicus, including limacusine, share a benzylisoquinoline moiety with known neuroactive drugs such as papaverine, morphine, and tubocurarine. pharmacophorejournal.com This structural similarity has prompted researchers to investigate their potential to interact with neuroreceptors. pharmacophorejournal.com
As of recent studies, there have been no direct in vitro or in vivo investigations into the neuropharmacological applications of these specific alkaloids. pharmacophorejournal.com However, extensive molecular docking studies have been performed to predict their potential targets within the nervous system. pharmacophorejournal.com These computational analyses identified several potential neuroreceptor targets for the alkaloids found in Phaeanthus ophthalmicus. pharmacophorejournal.com The identified targets include:
Kainate 1 (4MF3)
GABAA (5O8F and 6HUK)
Serotonin 1B (6G79)
These receptors are implicated in a variety of neurological conditions, including pain, migraine, stroke, epilepsy, and anxiety. pharmacophorejournal.com The in silico findings suggest that these alkaloids have the potential to modulate the activity of these key neuroreceptors. pharmacophorejournal.com
Furthermore, the same study generated and analyzed 232 analogs of the alkaloids, with 50 of them showing improved docking scores and predicted drug-like properties. pharmacophorejournal.com A key observation from this derivatization study was that the replacement of methoxy (B1213986) groups on the bisbenzylisoquinoline structure generally led to better binding affinity with the neuroreceptors. pharmacophorejournal.com This suggests that modifications to the methylation pattern, such as in this compound, could be a viable strategy for enhancing neuropharmacological activity.
It is crucial to emphasize that these findings are based on computational predictions and represent an exploratory stage of research. pharmacophorejournal.com Further in vitro and in vivo studies are necessary to validate these potential neuropharmacological effects and to understand the precise mechanisms of action of this compound and related compounds. pharmacophorejournal.com
Elucidation of Molecular Mechanisms and Target Interactions of Limacusine, O Methyl
In Silico Computational Approaches
Computational methods are pivotal in modern drug discovery, offering insights into the molecular interactions that underpin the biological activity of compounds like O-methyl-limacusine. These in silico techniques, including molecular docking and molecular dynamics simulations, provide a detailed view of how this alkaloid may exert its effects at a molecular level.
Molecular Docking Analyses for Ligand-Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.goveyesopen.commdpi.com For O-methyl-limacusine, these analyses have been crucial in identifying potential binding modes and affinities with various protein targets. researchgate.netresearchgate.netnih.govnih.govdost.gov.ph
Studies have shown that O-methyl-limacusine exhibits strong binding affinities towards several key enzymes. researchgate.netresearchgate.netnih.govnih.gov For instance, docking simulations revealed its potential to bind to enzymes involved in bacterial metabolism and inflammatory processes. researchgate.netresearchgate.netnih.govdost.gov.ph The predicted binding energies from these simulations provide a quantitative measure of the interaction strength, suggesting that O-methyl-limacusine can form stable complexes with these targets. nih.gov The insights from molecular docking have guided further experimental validation of its biological activities. researchgate.netresearchgate.netnih.govnih.gov
Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics
Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.govdost.gov.phresearchgate.net These simulations provide a more realistic picture of the interactions in a solvated environment, assessing the stability of the docked pose and revealing conformational changes in both the ligand and the target protein. nih.govdost.gov.phresearchgate.net
For O-methyl-limacusine, MD simulations have confirmed the stability of its complexes with several identified targets. researchgate.netresearchgate.netnih.govdost.gov.ph For example, the limacusine-InhA and limacusine-FLT3 complexes were found to be dynamically stable. researchgate.net These simulations track parameters like root mean square deviation (RMSD) to ensure that the binding pose predicted by docking remains consistent over time, reinforcing the potential for O-methyl-limacusine to act as an effective inhibitor. researchgate.netnih.gov
Identification of Specific Protein and Enzyme Targets
Through the application of in silico methods, researchers have identified several specific protein and enzyme targets of O-methyl-limacusine, spanning bacterial pathogens, cellular proliferation pathways, and inflammatory processes.
Targets in Bacterial Pathogen Metabolism (e.g., ATP-dependent MurE Ligase, Enoyl Acyl Carrier Protein Reductase, Elastase, KPC-2 Carbapenemase)
O-methyl-limacusine has shown significant potential as an antibacterial agent by targeting essential enzymes in bacterial metabolism. researchgate.netresearchgate.netnih.govdost.gov.ph
ATP-dependent MurE Ligase: This enzyme is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. ebi.ac.uknih.gov Molecular docking studies have indicated that O-methyl-limacusine has a high binding propensity for the mycobacterial ATP-dependent MurE ligase, suggesting a mechanism of action that involves the inhibition of cell wall synthesis. researchgate.netdost.gov.ph
Enoyl Acyl Carrier Protein Reductase (InhA): As a key enzyme in the fatty acid synthesis (FAS-II) pathway of mycobacteria, InhA is essential for the production of mycolic acids, another critical component of the mycobacterial cell wall. drugbank.comuniprot.orgwikipedia.orguniprot.org O-methyl-limacusine has demonstrated a high binding affinity for InhA, and MD simulations have confirmed the stability of this complex, pointing to a potential mechanism for its antimycobacterial activity. researchgate.net
Elastase: This enzyme, particularly from Pseudomonas aeruginosa, is a virulence factor that contributes to the pathogen's ability to cause infections. medlineplus.govnih.govpathologytestsexplained.org.au Molecular docking experiments have shown that O-methyl-limacusine has a strong affinity for the catalytic site of P. aeruginosa elastase. researchgate.netnih.govnih.gov
KPC-2 Carbapenemase: This enzyme is a significant contributor to antibiotic resistance in bacteria like Klebsiella pneumoniae. mdpi.comnih.govrcsb.orgnih.gov O-methyl-limacusine has been shown through molecular docking to have a strong affinity for the catalytic site of KPC-2 carbapenemase, suggesting it could play a role in combating antibiotic-resistant infections. researchgate.netnih.govnih.gov
Targets in Cellular Proliferation Pathways (e.g., FLT3)
In addition to its antimicrobial potential, O-methyl-limacusine has been investigated for its effects on cancer cells.
FMS-like Tyrosine Kinase 3 (FLT3): This receptor tyrosine kinase is a known target in certain types of leukemia, and its mutation is implicated in the proliferation of myeloid leukemia cells. aml-hub.comnih.govnih.govflt3mutationaml.com O-methyl-limacusine has exhibited a high binding affinity for FLT3 in molecular docking studies. researchgate.net Furthermore, MD simulations have shown that the limacusine-FLT3 complex is dynamically stable, suggesting a potential mechanism for its observed antiproliferative activity against K-562 chronic myeloid leukemia cells. researchgate.net
Targets in Inflammatory Processes (e.g., COX-2)
The anti-inflammatory properties of O-methyl-limacusine have also been explored through computational studies.
Putative Neuroreceptor Interactions
The neuropharmacological potential of alkaloids from Phaeanthus ophthalmicus, which share the core benzylisoquinoline moiety with O-methyl limacusine, has been explored through computational studies. pharmacophorejournal.com Although direct investigations into the neuropharmacological uses of these specific alkaloids are not yet available, molecular docking studies have identified potential neuroreceptor targets. pharmacophorejournal.com These in silico findings suggest that the benzylisoquinoline structure is known to interact with receptors in the nervous system. pharmacophorejournal.com
Molecular docking simulations have identified several potential neuroreceptor targets for these related alkaloids, which are implicated in conditions such as pain, epilepsy, anxiety, and stroke. pharmacophorejournal.com The primary identified targets include:
Kainate 1 (4MF3)
GABA-A (5O8F and 6HUK)
Serotonin 1B (6G79)
These computational models indicate that interactions are stabilized by a series of non-covalent bonds, including hydrogen bonds and hydrophobic interactions. pharmacophorejournal.com
| Neuroreceptor Target | PDB Code | Associated Disorders | Interaction Type (In Silico) |
|---|---|---|---|
| Kainate 1 | 4MF3 | Pain, Epilepsy, Stroke | Hydrogen bonds, Hydrophobic interactions pharmacophorejournal.com |
| GABA-A | 5O8F, 6HUK | Anxiety, Epilepsy | Hydrogen bonds, Hydrophobic interactions pharmacophorejournal.com |
| Serotonin 1B | 6G79 | Pain, Migraine | Hydrogen bonds, Hydrophobic interactions pharmacophorejournal.com |
Proposed Mechanisms of Biological Action
The biological activities of O-methyl limacusine and related alkaloids are believed to stem from several distinct molecular mechanisms, including the disruption of vital biosynthetic processes, the direct modulation of enzyme functions, and interference with receptor-mediated signaling pathways.
Research into the antitubercular properties of limacusine provides insight into a key mechanism of action: the inhibition of essential bacterial biosynthetic pathways. researchgate.net Molecular docking studies have revealed high binding propensities of limacusine to critical mycobacterial enzymes that are indispensable for the synthesis of the bacterial cell wall. researchgate.net
The primary targets identified are:
ATP-dependent murE ligase : An enzyme crucial for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. researchgate.net
Enoyl Acyl Carrier Protein Reductase (InhA) : An essential enzyme in the mycolic acid biosynthesis pathway, which is unique to mycobacteria and vital for their survival. researchgate.net
The inhibition of these enzymes disrupts the integrity of the bacterial cell wall, leading to the observed antitubercular and antibacterial effects. researchgate.netnih.gov Molecular dynamics simulations have further confirmed that the complex formed between limacusine and InhA is dynamically stable. researchgate.net
| Enzyme Target | Biosynthetic Pathway | Organism | Proposed Effect |
|---|---|---|---|
| ATP-dependent murE ligase | Cell Wall Peptidoglycan Biosynthesis | Mycobacterium | Inhibition researchgate.net |
| Enoyl Acyl Carrier Protein Reductase (InhA) | Mycolic Acid Biosynthesis | Mycobacterium | Inhibition researchgate.net |
Limacusine and its parent compound tetrandrine (B1684364) have demonstrated the ability to modulate the activity of several key enzymes associated with a range of biological processes, from inflammation and metabolism to cancer cell proliferation and bacterial infectivity. researchgate.netjapsonline.comresearchgate.net
Studies have shown that limacusine exhibits promising inhibitory activity against α-glucosidase and dipeptidyl peptidase-IV (DPP-IV), two enzymes targeted in the management of type 2 diabetes. japsonline.com Furthermore, it has shown moderate inhibitory action against monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. japsonline.com
In the context of inflammation, limacusine shows selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. researchgate.net This selective inhibition is a valuable property, as COX-2 is a key target for anti-inflammatory drugs. researchgate.net Its antibacterial mechanism also involves the modulation of bacterial enzymes; molecular docking has shown a strong affinity for P. aeruginosa elastase and K. pneumoniae KPC-2 carbapenemase, which are crucial for the infectivity of these pathogens. researchgate.net Additionally, limacusine has been found to possess antiproliferative activity against myeloid leukemia cells, a mechanism attributed to its high binding affinity for Fms-like tyrosine kinase 3 (FLT3). researchgate.net
| Enzyme Target | Biological Process | Observed Effect | Therapeutic Relevance |
|---|---|---|---|
| α-Glucosidase | Carbohydrate Metabolism | Inhibition japsonline.com | Antidiabetic japsonline.com |
| Dipeptidyl Peptidase-IV (DPP-IV) | Glucose Homeostasis | Inhibition japsonline.com | Antidiabetic japsonline.com |
| Cyclooxygenase-2 (COX-2) | Inflammation | Selective Inhibition researchgate.net | Anti-inflammatory researchgate.net |
| Fms-like Tyrosine Kinase 3 (FLT3) | Cell Proliferation | Binding/Inhibition researchgate.net | Anticancer (Leukemia) researchgate.net |
| P. aeruginosa elastase | Bacterial Infectivity | Binding Affinity researchgate.net | Antibacterial researchgate.net |
| K. pneumoniae KPC-2 carbapenemase | Bacterial Resistance | Binding Affinity researchgate.net | Antibacterial researchgate.net |
| Monoacylglycerol Lipase (MAGL) | Endocannabinoid Signaling | Moderate Inhibition japsonline.com | Neurological/Metabolic Modulation japsonline.com |
The structural foundation of O-methyl limacusine, the benzylisoquinoline moiety, is a well-established pharmacophore known to interact with various receptors in the nervous system. pharmacophorejournal.com As detailed in the section on putative neuroreceptor interactions (4.2.4), computational studies predict that alkaloids of this class can bind to key neuroreceptors, including Kainate, GABA-A, and Serotonin receptors. pharmacophorejournal.com
This binding is proposed to interfere with their normal signaling cascades. Such interference can modulate neuronal activity, which underlies the potential therapeutic effects in a variety of neurological disorders. pharmacophorejournal.com The binding is facilitated by favorable non-covalent interactions, which collectively stabilize the ligand-receptor complex and disrupt endogenous ligand binding or receptor conformation, thereby interfering with downstream signaling. pharmacophorejournal.com
Structure Activity Relationship Sar Studies and Analog Development for Limacusine, O Methyl
Design and Synthesis of Limacusine, O-methyl Analogues
The design and synthesis of analogues of this compound, and other bisbenzylisoquinoline alkaloids often involve a modular approach, allowing for the systematic variation of different structural components. researchgate.net Key synthetic strategies include N-acyl Pictet-Spengler condensations to form the tetrahydroisoquinoline units and copper-catalyzed Ullmann couplings for the creation of the diaryl ether bridges. researchgate.netuni-muenchen.de These methods enable the construction of the core bisbenzylisoquinoline scaffold from commercially available starting materials. researchgate.net
The design of new analogues is often guided by the desire to improve pharmacological properties and reduce potential toxicity. For instance, modifications may target metabolically unstable sites, such as the 12-methoxy group in the related alkaloid tetrandrine (B1684364), to enhance the compound's profile. nih.gov The synthesis of seco-analogues, which are less complex benzylisoquinoline compounds, is also a strategy to develop molecules with high biological activity that are more accessible synthetically. uni-muenchen.de The process can be intricate, sometimes requiring more than 20 steps to achieve the total synthesis of these complex molecules. uni-muenchen.de
A common synthetic route involves:
Preparation of Tetrahydroisoquinoline Moieties: N-acyl Pictet-Spengler reactions are frequently employed to construct the two tetrahydroisoquinoline rings that form the backbone of the alkaloid. researchgate.netresearchgate.net
Diaryl Ether Formation: The Ullmann condensation is a classic and widely used method for forming the diaryl ether linkages that connect the two benzylisoquinoline units. uni-muenchen.de
N-methylation: Reductive alkylation is a common final step to introduce the N-methyl groups found in many biologically active bisbenzylisoquinoline alkaloids. uni-muenchen.de
Through these synthetic efforts, researchers can generate a library of analogues with variations in stereochemistry, the substitution pattern of functional groups like methoxy (B1213986) moieties, and the nature of the linkages between the isoquinoline (B145761) units.
Impact of Structural Modifications on Biological Activity and Binding Affinity
Structural modifications to the bisbenzylisoquinoline scaffold can have profound effects on the biological activity and binding affinity of the resulting analogues. The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry. wikipedia.org
Methoxy groups are prevalent in natural products and are often incorporated into synthetic compounds by medicinal chemists to enhance ligand-target binding, and improve physicochemical and pharmacokinetic properties. researchgate.net However, these groups can also be metabolic liabilities, undergoing O-demethylation. researchgate.net
In the context of bisbenzylisoquinoline alkaloids, the position and number of methoxy groups play a crucial role in determining biological activity. uodiyala.edu.iq Studies on related compounds have shown that:
The replacement of methoxy groups on the bisbenzylisoquinoline moiety can lead to better binding affinity with neuroreceptors in silico. pharmacophorejournal.compharmacophorejournal.com
For some biological targets, the substitution of a methoxy group at the C(7) position is critical for tight binding, while a methoxy group at C(6) can significantly reduce this inhibition. uodiyala.edu.iq
In certain contexts, methoxy groups can increase hole mobility in organic semiconductors through enhanced intermolecular interactions, but this can be counteracted by an increase in molecular polarity. rsc.org
In a study on cepharanthine (B1668398), another bisbenzylisoquinoline alkaloid, replacing the 12-O-methyl group with a 12-O-ethylpiperazinyl substituent enhanced its anti-HIV-1 activity. nih.gov Molecular docking studies of limacusine have shown that its methoxy groups can participate in hydrogen bonding and other interactions with the active sites of target enzymes. researchgate.netnih.gov For example, the methoxy groups of the isoquinoline A phenoxide moiety of tetrandrine were observed to form hydrogen bonds with amino acid residues in the active site of certain enzymes. nih.gov
The strategic placement and modification of methoxy groups are therefore key considerations in the design of this compound analogues with optimized biological profiles.
Comparative SAR Analysis with Tetrandrine and Other Bisbenzylisoquinoline Alkaloids
The structure-activity relationships of this compound can be better understood through comparative analysis with other bisbenzylisoquinoline alkaloids like tetrandrine. nih.govhilarispublisher.com These alkaloids share a common structural framework but differ in their stereochemistry and substitution patterns, leading to variations in their pharmacological effects. jst.go.jpwho.int
Key structural features that influence the activity of bisbenzylisoquinoline alkaloids include:
Stereochemistry: The configuration at the C-1 and C-1' chiral centers is a significant determinant of activity. For instance, an (S,S) configuration has been associated with antitumor activity in some studies, while a (1R, 1'S) configuration was found to enhance antiadipogenic activity in others. hilarispublisher.comacs.org
Ether Bridge Position: The points of attachment of the diaryl ether bridges to the isoquinoline rings have a major impact on selective antimalarial activity. hilarispublisher.com
Nitrogen Substitution: Methylation of the nitrogen atoms is often crucial for biological activity. who.int
Functional Group Substitution: The nature and position of substituents, such as hydroxyl and methoxy groups, on the aromatic rings influence the biological profile. hilarispublisher.com
For example, in antimalarial studies, tetrandrine and several other bisbenzylisoquinoline alkaloids, including fangchinoline (B191232) and berbamine, exhibited similar activity against chloroquine-sensitive strains of Plasmodium falciparum. who.int However, subtle structural differences can lead to significant variations in other activities. Comparative studies have indicated that tetrandrine may possess superior anti-inflammatory and immunosuppressive properties compared to berbamine. uodiyala.edu.iq
Computational studies on analogues of tetrandrine and limacusine have revealed that replacing methoxy groups can improve binding to neuroreceptors. pharmacophorejournal.compharmacophorejournal.com This highlights a common theme in the SAR of this class of compounds, where modification of methoxy substituents is a viable strategy for optimizing activity.
Computational Predictions for Optimized Analogues
Computational methods, including molecular docking and molecular dynamics simulations, are increasingly used to predict the biological activities of novel analogues and guide their design. nih.govnih.gov These in silico approaches allow researchers to model the interactions between a ligand and its target protein, providing insights into the structural basis of binding and activity. drugdesign.org
For bisbenzylisoquinoline alkaloids, computational studies have been instrumental in:
Identifying Potential Targets: Molecular docking has been used to screen alkaloids from Phaeanthus ophthalmicus, including limacusine and tetrandrine, against various neuroreceptors, identifying potential therapeutic targets. pharmacophorejournal.compharmacophorejournal.com
Predicting Binding Affinity: Docking simulations can predict the binding energy and pose of an analogue within the active site of a target enzyme, helping to prioritize compounds for synthesis and biological testing. researchgate.netresearchgate.net Studies have shown that analogues with better docking scores often exhibit enhanced biological activity. pharmacophorejournal.compharmacophorejournal.com
Elucidating Structure-Activity Relationships: By visualizing the interactions between an analogue and its target, researchers can understand the role of specific functional groups, such as methoxy moieties, in binding. nih.gov For instance, it was observed that replacing methoxy groups on the bisbenzylisoquinoline scaffold generally resulted in better binding to certain neuroreceptors. pharmacophorejournal.compharmacophorejournal.com
Designing Optimized Analogues: Based on the insights gained from computational predictions, medicinal chemists can design new analogues with modifications expected to improve binding affinity and biological activity. nih.gov This iterative process of computational prediction and experimental validation can accelerate the discovery of optimized lead compounds.
For example, in silico screening of analogues of alkaloids from Phaeanthus ophthalmicus led to the identification of a corydaldine analog as a promising neuropharmacological agent due to its consistently high docking scores and favorable predicted pharmacokinetic properties. pharmacophorejournal.compharmacophorejournal.com
Advanced Analytical and Characterization Techniques in Limacusine, O Methyl Research
Spectroscopic and Spectrometric Methods for Structural Confirmation and Elucidation
The structural elucidation of bisbenzylisoquinoline alkaloids like O-methyl limacusine is heavily reliant on a combination of spectrometric methods. researchgate.net Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet (UV) spectroscopy, and Mass Spectrometry (MS) are pivotal. researchgate.net Specifically, 1H-NMR, 1H-13C COSY, 1H-1H COSY, HMQC, and HMBC experiments are employed to piece together the intricate structures of these compounds. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms in the molecule. For a compound like Limacusine, O-methyl, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons, methoxy (B1213986) group protons, and protons on the isoquinoline (B145761) core. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are crucial for assigning them to specific positions within the molecule. For instance, the presence of a singlet peak around 3.6 ppm in the ¹H-NMR spectrum of a related compound, methyl oleate, confirmed the attachment of a methoxy group. researchgate.net In methyl propanoate, the three distinct peaks in its low-resolution spectrum correspond to the three different hydrogen environments. libretexts.org
¹³C NMR: This method probes the carbon skeleton of the molecule. The spectrum shows distinct peaks for each unique carbon atom, and their chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. researchgate.net
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems within the molecule. sapub.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. sapub.org
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which helps in determining the elemental composition of the molecule. nih.gov Fragmentation analysis, often performed using techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), can help identify characteristic fragments of the bisbenzylisoquinoline scaffold. libretexts.org The molecular ion peak in the mass spectrum of methyl propanoate, for example, is at an m/z of 88, corresponding to its molecular weight. docbrown.info
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:
IR Spectroscopy: This technique is used to identify the functional groups present in this compound. spectroscopyonline.commasterorganicchemistry.com Characteristic absorption bands would indicate the presence of aromatic C-H bonds, C-O-C ether linkages, and C=C bonds within the aromatic rings. spectroscopyonline.com For example, the IR spectrum of polymethyl methacrylate (B99206) clearly shows a strong C=O stretch at 1730 cm⁻¹. spectroscopyonline.com
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems, such as the aromatic rings in this compound. libretexts.orgslideshare.net The wavelength of maximum absorbance (λmax) can be characteristic of the bisbenzylisoquinoline chromophore.
Interactive Data Table: Spectroscopic Data for Structural Elucidation
| Technique | Information Provided | Typical Observations for Bisbenzylisoquinoline Alkaloids |
| ¹H NMR | Chemical environment of protons | Signals in aromatic region (6-8 ppm), methoxy signals (~3.8 ppm), aliphatic protons |
| ¹³C NMR | Carbon skeleton | Signals for aromatic carbons, methoxy carbon, and other aliphatic carbons |
| COSY | H-H correlations | Reveals neighboring protons within the isoquinoline and benzyl (B1604629) moieties |
| HSQC | Direct C-H correlations | Assigns protons to their attached carbons |
| HMBC | Long-range C-H correlations | Connects different structural fragments, confirms linkage of isoquinoline units |
| HRMS | Exact mass and molecular formula | Provides high-accuracy mass to confirm elemental composition |
| IR Spectroscopy | Functional groups | Bands for aromatic C-H, C-O ether, C=C aromatic stretches |
| UV-Vis Spectroscopy | Electronic transitions | Characteristic λmax values for the conjugated aromatic system |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are the cornerstone for separating this compound from complex mixtures, such as plant extracts, and for determining its purity. researchgate.net These techniques are also essential for accurate quantification in various analytical and bioanalytical applications.
High-Performance Liquid Chromatography (HPLC):
HPLC is the most widely used technique for the analysis of non-volatile compounds like alkaloids. mdpi.comscielo.br
Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for the analysis of this compound. nih.gov A nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By optimizing the mobile phase composition, gradient, and flow rate, high-resolution separation of this compound from its related impurities can be achieved. nih.gov A diode-array detector (DAD) or a UV detector is typically used for detection, often set at a wavelength corresponding to the λmax of the analyte. mdpi.com
Purity Assessment: The purity of a this compound sample can be determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. nih.gov For accurate purity determination, it is crucial to develop a method that can resolve all potential impurities. bibliotekanauki.pl
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a reference standard. nih.gov This allows for the precise determination of the concentration of this compound in a given sample.
Gas Chromatography (GC):
While less common for non-volatile alkaloids in their native form, GC can be employed after derivatization. tcichemicals.com Derivatization, for instance through silylation, increases the volatility of the compound, making it amenable to GC analysis. restek.com GC, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), can provide high-resolution separation and sensitive detection. nih.govresearchgate.net GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the simultaneous separation and structural confirmation of analytes. researchgate.net
Interactive Data Table: Chromatographic Methods for Purity and Quantification
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| RP-HPLC | C18 or other nonpolar material | Acetonitrile/Methanol (B129727)/Water mixture | DAD or UV | Purity assessment, Quantification |
| GC (after derivatization) | Various capillary columns (e.g., DB-624) | Inert gas (e.g., Nitrogen, Helium) | FID, MS | Quantification, Impurity profiling |
| HPTLC | Silica (B1680970) gel 60 F254 | Ethyl acetate–methanol-aqueous ammonium (B1175870) hydroxide | Densitometry | Simultaneous determination with other compounds |
Advanced Bioanalytical Platforms for Activity Profiling
To understand the biological activity of this compound, advanced bioanalytical platforms are employed. These platforms allow for the screening of its effects on various biological targets and pathways, often in a high-throughput manner.
High-Throughput Screening (HTS):
HTS involves the rapid, automated testing of a large number of compounds against a specific biological target. icgeb.org For this compound, HTS assays could be used to screen for its inhibitory activity against a panel of enzymes, its ability to bind to specific receptors, or its effects on cell viability and proliferation. gbo.com These assays are typically performed in microtiter plates and utilize fluorescence, luminescence, or absorbance-based readouts. nih.gov For instance, a fluorescence polarization-based assay has been developed for the high-throughput screening of DNA/RNA methyltransferases and demethylases. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) in Bioanalysis:
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool in bioanalysis for its high sensitivity and selectivity. nih.gov It is widely used to quantify drugs and their metabolites in biological matrices such as plasma, serum, and tissue extracts. researchgate.netanapharmbioanalytics.com For this compound, a validated LC-MS/MS method would be essential for pharmacokinetic studies, allowing for the precise measurement of its concentration over time after administration to an organism. nih.gov The development of such a method involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation, and mass spectrometric detection parameters. nih.govresearchgate.net
In Vitro and In Silico Methods:
The biological activity of this compound can be further investigated using a combination of in vitro and in silico approaches.
In Vitro Enzyme Inhibition Assays: The inhibitory potential of this compound against specific enzymes can be determined using in vitro assays. For example, its effect on enzymes like cyclooxygenase-2 (COX-2) has been studied. dntb.gov.ua These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). japsonline.com
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein. pharmacophorejournal.com It can provide insights into the binding mode and interactions at the molecular level, helping to rationalize the observed biological activity and guide the design of more potent analogs. dntb.gov.ua For example, molecular docking has been used to study the binding of limacusine to the active sites of enzymes implicated in type 2 diabetes. japsonline.com
Interactive Data Table: Bioanalytical Platforms for Activity Profiling
| Platform | Principle | Application for this compound |
| High-Throughput Screening (HTS) | Automated screening of many compounds against a biological target | Identifying potential enzymatic or receptor targets, assessing cytotoxicity |
| LC-MS/MS Bioanalysis | Highly sensitive and selective quantification in biological fluids | Pharmacokinetic studies, measuring drug and metabolite concentrations |
| In Vitro Enzyme Assays | Measuring the effect of the compound on enzyme activity | Determining inhibitory potency (e.g., IC₅₀) against specific enzymes |
| Molecular Docking | Computational prediction of ligand-protein binding | Elucidating binding modes, guiding structure-activity relationship studies |
Challenges, Limitations, and Future Research Directions for Limacusine, O Methyl
Bridging In Silico and In Vivo Findings to In Vivo Efficacy
A significant hurdle in the development of O-methyl-limacusine as a potential therapeutic agent is the translation of promising computational (in silico) and laboratory (in vitro) data into demonstrable efficacy in living organisms (in vivo). Research on the parent compound, limacusine, has shown considerable potential through these preliminary methods. For instance, in silico molecular docking studies have predicted strong binding affinities to various disease-related enzymes, and subsequent in vitro assays have often confirmed these interactions. pharmacophorejournal.comnih.govresearchgate.net
However, these early-stage findings are not always predictive of in vivo success. The journey from a petri dish to a complex biological system introduces variables such as metabolism, distribution, absorption, and potential toxicity that computational models cannot fully replicate. pharmacophorejournal.com Currently, there is a notable absence of in vivo studies for both limacusine and its O-methyl derivative, which represents a critical knowledge gap. Future research must prioritize animal model studies to validate the therapeutic hypotheses generated from in silico and in vitro work. These studies are essential to determine whether the predicted biological activities translate into meaningful physiological effects and to establish a preliminary understanding of the compound's behavior in a whole organism.
Table 1: Summary of In Silico and In Vitro Findings for Limacusine (Parent Compound)
| Area of Study | Research Method | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory | In vitro assay, Molecular Docking | Showed selective inhibition against cyclooxygenase-2 (COX-2), with strong binding affinity in the enzyme's catalytic site. | nih.govresearchgate.netdost.gov.ph |
| Antibacterial | In vitro assay, Molecular Docking | Demonstrated broad-spectrum activity, particularly against Gram-negative multi-drug resistant (MDR) bacteria like P. aeruginosa and K. pneumoniae. Docking suggested high affinity for bacterial enzymes such as elastase and KPC-2 carbapenemase. | nih.govresearchgate.net |
| Anti-diabetic & Anti-obesity | In vitro assay, Molecular Docking | Exhibited inhibitory activity against key enzymes in type 2 diabetes (α-glucosidase, DPP-IV) and obesity (pancreatic lipase (B570770), MAGL). | japsonline.comjapsonline.com |
| Antitubercular | In vitro assay, Molecular Docking | Showed antimicrobial activity against Mycobacterium tuberculosis H37Rv. Docking indicated strong binding to mycobacterial enzymes. | dost.gov.ph |
Comprehensive Profiling of Cellular Pathways and Networks
The current understanding of how O-methyl-limacusine interacts with cellular machinery is limited and largely inferred from studies on limacusine. Limacusine has been shown to target specific enzymes like COX-2, which is a key mediator of the inflammatory pathway. nih.govresearchgate.net Its inhibition of α-glucosidase and dipeptidyl peptidase-IV (DPP-IV) points to an interaction with metabolic pathways central to glucose homeostasis. japsonline.comjapsonline.com Furthermore, the ability of isoquinoline (B145761) alkaloids to inhibit bacterial nucleic acid synthesis suggests a mechanism that disrupts fundamental cellular processes in pathogens. nih.gov
A major challenge is the lack of a comprehensive profile of all the cellular pathways and networks that O-methyl-limacusine might modulate. Other complex natural products have been shown to influence a wide array of signaling cascades. For example, the triterpenoid (B12794562) celastrol (B190767) modulates the NF-κB, MAPK, and JAK/STAT pathways, among others. nih.govnih.gov Similarly, the related bisbenzylisoquinoline alkaloid cepharanthine (B1668398) interferes with AMPK and NF-κB signaling. nih.gov Future research should employ high-throughput screening techniques, such as transcriptomics and proteomics, to systematically map the cellular response to O-methyl-limacusine. This would provide an unbiased, network-level view of its mechanism of action, potentially uncovering novel targets and therapeutic applications.
Table 2: Known and Potential Cellular Targets and Pathways
| Target/Pathway | Observed/Potential Effect | Relevance | Reference |
|---|---|---|---|
| COX-2 Pathway | Inhibition (Observed for Limacusine) | Anti-inflammatory effects | nih.govresearchgate.net |
| α-glucosidase / DPP-IV | Inhibition (Observed for Limacusine) | Anti-diabetic effects | japsonline.comjapsonline.com |
| Bacterial Virulence Factors (e.g., Elastase) | Inhibition (Predicted for Limacusine) | Antibacterial activity | nih.gov |
| NF-κB Signaling Pathway | Modulation (Potential) | Anti-inflammatory, Anti-cancer | nih.gov |
| AMPK Signaling Pathway | Modulation (Potential) | Metabolic regulation, Anti-cancer | nih.gov |
Opportunities for Rational Drug Design and Optimization of Limacusine, O-methyl Derivatives
The chemical structure of O-methyl-limacusine provides a scaffold for rational drug design and optimization. ontosight.ai In silico studies on the parent compound limacusine have already shown that structural modifications can lead to improved biological activity. For instance, the generation of 232 analogs in one study revealed that replacing the methoxy (B1213986) groups on the bisbenzylisoquinoline core generally resulted in better docking scores against neuroreceptors. pharmacophorejournal.com Another study suggested that a lower degree of methylation might enhance inhibitory activity against α-glucosidase. japsonline.com
These findings present both an opportunity and a challenge. O-methyl-limacusine already possesses an additional methyl group compared to its parent compound. Rational design strategies could explore the replacement of this and other methoxy groups with different functional moieties to fine-tune the molecule's properties. pharmacophorejournal.commlsu.ac.in For example, introducing groups that can form additional hydrogen bonds could enhance target affinity, while other modifications might improve solubility or alter pharmacokinetic profiles. The synthesis of novel derivatives, guided by computational modeling, is a crucial future step to unlock the full therapeutic potential of this chemical class. researchoutreach.orgnih.govcore.ac.uk
Table 3: Potential Strategies for Rational Design of O-methyl-limacusine Derivatives
| Modification Strategy | Rationale | Potential Outcome | Reference |
|---|---|---|---|
| Replacement of Methoxy Groups | In silico studies show this can improve binding scores for related alkaloids. | Enhanced target affinity and potency. | pharmacophorejournal.com |
| Bioisosteric Replacement (e.g., -OCH3 to -OH, -CH(CH3)2) | Can improve biological activity and ADME properties (Absorption, Distribution, Metabolism, and Excretion). | Increased bioactivity against specific receptors. | pharmacophorejournal.com |
| Addition of Polar Groups (e.g., -OH) | Can increase solubility and provide additional hydrogen bonding sites. | Improved pharmacokinetics and target interaction. | pharmacophorejournal.com |
| Synthesis of Prodrugs (e.g., Esters) | Can improve bioavailability and targeted delivery. | Enhanced in vivo efficacy. | mlsu.ac.in |
Exploration of Synergistic Effects with Other Bioactive Compounds
Natural products rarely act in isolation, and their therapeutic effects can often be amplified through synergy with other compounds. mdpi.com This is a particularly promising yet unexplored area for O-methyl-limacusine. Studies on tetrandrine (B1684364), a related alkaloid often co-isolated with limacusine, have demonstrated synergistic anti-MRSA effects when combined with the antibiotic cefazolin. nih.gov This suggests that O-methyl-limacusine could also function as a chemosensitizer, enhancing the efficacy of conventional antibiotics and potentially helping to overcome drug resistance.
Compound List
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
